molecular formula C12H24N2O B13336013 1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclopentan-1-ol

1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclopentan-1-ol

Cat. No.: B13336013
M. Wt: 212.33 g/mol
InChI Key: KWFTZARTLNRBIV-UHFFFAOYSA-N
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Description

1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclopentan-1-ol is a chemical compound that features a cyclopentanol core substituted with a 3,5-dimethylpiperazin-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3,5-dimethylpiperazine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium tert-butoxide. The process may involve multiple steps, including the formation of intermediates and subsequent reduction to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of halogenating agents or other electrophiles in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols.

Scientific Research Applications

1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclopentan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The compound’s hydroxyl group can also participate in hydrogen bonding and other interactions, influencing its biological effects.

Comparison with Similar Compounds

  • 1-((4-Methylpiperazin-1-yl)methyl)cyclopentan-1-ol
  • 1-((3,5-Dimethylpyrazol-1-yl)methyl)cyclopentan-1-ol

Comparison: 1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclopentan-1-ol is unique due to the presence of the 3,5-dimethylpiperazine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

1-[(3,5-dimethylpiperazin-1-yl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C12H24N2O/c1-10-7-14(8-11(2)13-10)9-12(15)5-3-4-6-12/h10-11,13,15H,3-9H2,1-2H3

InChI Key

KWFTZARTLNRBIV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)CC2(CCCC2)O

Origin of Product

United States

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